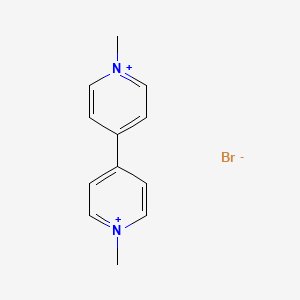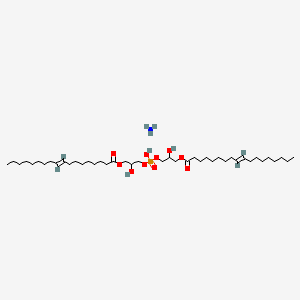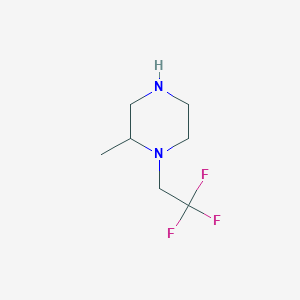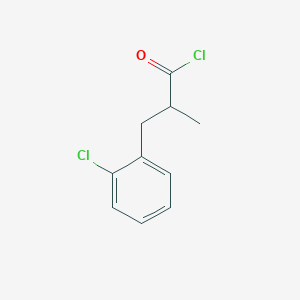
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide is a chemical compound with the molecular formula C₁₂H₁₄N₂Br. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is known for its unique structure, which includes two pyridinium rings connected by a methylene bridge.
Métodos De Preparación
The synthesis of 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 1-methyl-4-pyridinium bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like ethanol.
Procedure: The 4-methylpyridine is first methylated using methyl iodide to form 1-methyl-4-pyridinium iodide. This intermediate is then reacted with 1-methyl-4-pyridinium bromide in the presence of sodium hydroxide to form the final product.
Purification: The product is purified by recrystallization from ethanol.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The major products of oxidation are pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are the corresponding pyridines.
Substitution: This compound can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide and potassium cyanide. The major products of substitution are the corresponding substituted pyridines.
Aplicaciones Científicas De Investigación
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of other quaternary ammonium compounds.
Biology: This compound is used in biological studies to investigate the effects of quaternary ammonium compounds on cellular processes.
Industry: This compound is used in the production of certain types of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide involves its interaction with cellular membranes. The positively charged nitrogen atoms in the compound interact with the negatively charged components of the cell membrane, leading to changes in membrane permeability. This can affect various cellular processes, including ion transport and signal transduction.
Comparación Con Compuestos Similares
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide is unique due to its structure and properties. Similar compounds include:
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium chloride: This compound has similar properties but contains a chloride ion instead of a bromide ion.
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium iodide: This compound contains an iodide ion instead of a bromide ion.
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium sulfate: This compound contains a sulfate ion instead of a bromide ion.
Propiedades
Número CAS |
3240-78-6 |
|---|---|
Fórmula molecular |
C12H14BrN2+ |
Peso molecular |
266.16 g/mol |
Nombre IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H14N2.BrH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |
Clave InChI |
OWXHVFROXSYVNC-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)
![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)





